Nicotinamide-N-15N

Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

Nicotinamide-N-15N delivers a clean M+1 mass shift for LC-IDMS without deuterium-exchange risks (RSD ≤0.94%). The site-specific amide-15N label uniquely enables 15N KIE measurement of nicotinamidase-catalyzed C–N hydrolysis and tracing of amide nitrogen through NAD+ salvage — endpoints inaccessible with ring-labeled or multi-labeled analogs. Validated for SILEC flux, dDNP/SABRE hyperpolarized MRI, and CCQM-P78 proficiency testing. ≥98 atom% 15N; white solid; M+1 shift.

Molecular Formula C6H6N2O
Molecular Weight 123.12 g/mol
CAS No. 113950-01-9
Cat. No. B151834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide-N-15N
CAS113950-01-9
Synonyms3-(Aminocarbonyl)pyridine-15N;  3-Amidopyridine-15N;  3-Carbamoylpyridine-15N;  3-Pyridinecarboxylic Acid Amide-15N;  Aminicotin-15N;  Benicot-15N;  Delonin Amide-15N;  Dipegyl-15N;  NAM-15N;  NSC 13128-15N;  NSC 27452-15N;  Niacinamide-15N;  Niavit PP-15N;  Nica
Molecular FormulaC6H6N2O
Molecular Weight123.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)N
InChIInChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1
InChIKeyDFPAKSUCGFBDDF-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinamide-N-15N (CAS 113950-01-9): Stable Isotope-Labeled Vitamin B3 for Quantitative Metabolic Tracing and Analytical Standardization


Nicotinamide-N-15N (also designated nicotinamide-1-15N or nicotinamide-(amide-15N)) is a site-specifically labeled stable isotope analog of nicotinamide (vitamin B3) wherein the amide nitrogen atom is enriched with 15N . The compound is supplied as a white solid with a melting point of 130–132 °C and an isotopic enrichment of ≥98 atom% 15N, as verified by vendor certificates of analysis . Unlike multi-labeled analogs such as Nicotinamide-2,6,7-13C3-(pyridyl-15N), which introduce mass shifts of M+4 and are primarily designed for mass spectrometry applications, Nicotinamide-N-15N exhibits an M+1 mass shift that facilitates distinct quantification while minimizing isotopic interference in complex matrices . The site-specific labeling at the amide nitrogen position enables targeted investigations of amide bond transformations, including hydrolysis by nicotinamidases and incorporation into the NAD+ salvage pathway, where the amide group serves as the reactive center [1].

Why Unlabeled Nicotinamide or Alternative Isotope Analogs Cannot Substitute for Nicotinamide-N-15N in Quantitative Analytical and Metabolic Tracing Workflows


Substitution of Nicotinamide-N-15N with unlabeled nicotinamide, deuterium-labeled analogs (e.g., 2H4-nicotinamide), or multi-labeled variants (e.g., 13C3,15N-nicotinamide) introduces quantifiable analytical and experimental liabilities. Unlabeled nicotinamide is chemically identical to endogenous analyte, rendering it incapable of serving as an internal standard for isotope dilution mass spectrometry (IDMS)—a deficiency that fundamentally precludes its use in accurate, matrix-corrected quantification workflows [1]. Deuterium-labeled nicotinamide, while suitable for LC-IDMS with reported relative standard deviations of 0.94% in food matrices, carries the intrinsic risk of hydrogen-deuterium exchange under certain chromatographic or storage conditions, potentially altering isotopic enrichment and compromising quantification accuracy [1]. Multi-labeled analogs such as [13C3,15N1]-nicotinamide generate larger mass shifts (M+4 or greater), which, while advantageous for reducing spectral overlap in complex matrices, may require re-optimization of mass spectrometry parameters and can exhibit different ionization behavior in electrospray sources compared to the M+1 shift of Nicotinamide-N-15N [2]. Critically, none of these alternative compounds support site-specific amide bond investigations—the 15N label at the amide nitrogen position in Nicotinamide-N-15N uniquely enables kinetic isotope effect measurements of C–N bond cleavage and tracing of the amide nitrogen through the NAD+ salvage pathway, where the amide group is directly hydrolyzed by nicotinamidases or incorporated via phosphoribosyltransferases [3].

Nicotinamide-N-15N: Quantitative Differentiation Evidence Versus Alternative Nicotinamide Isotopologs and Unlabeled Forms


Isotopic Purity and Mass Spectrometric Shift: M+1 Versus M+4 Labeling Strategies for Analytical Quantification

Nicotinamide-N-15N is supplied with an isotopic enrichment of 98 atom% 15N (≥98% chemical purity), enabling its use as a stable isotope-labeled internal standard for quantitative mass spectrometry applications . In contrast to the multi-labeled analog Nicotinamide-2,6,7-13C3-(pyridyl-15N), which generates a mass shift of M+4, Nicotinamide-N-15N produces an M+1 shift that minimizes the chromatographic separation requirements between analyte and internal standard while still providing adequate mass separation for selective detection . The 98% isotopic purity specification represents the lower bound certified across multiple vendor lots (Sigma-Aldrich, Alfa Chemistry, Santa Cruz Biotechnology), ensuring lot-to-lot reproducibility for validated analytical methods .

Mass Spectrometry Stable Isotope Labeling Analytical Chemistry Isotope Dilution

15N NMR Hyperpolarization: >20,000-Fold Signal Enhancement for In Vivo Molecular Imaging Applications

Nicotinamide-N-15N (designated nicotinamide-1-15N) can undergo NMR hyperpolarization via Signal Amplification By Reversible Exchange (SABRE) using parahydrogen gas, achieving a >20,000-fold increase in detection sensitivity at 9.4 T magnetic field strength [1]. In dissolution dynamic nuclear polarization (dDNP) studies, the same compound achieved (13.0 ± 1.9)% 15N polarization, with a spin-lattice relaxation time (T1) of 41 s at pH 12 and 1 T magnetic field, enabling 15N MRI acquisition in less than 1 s for previously hyperpolarized samples [2]. Unlabeled nicotinamide, containing only natural abundance 15N (0.37%), cannot achieve comparable hyperpolarization due to insufficient spin density and lacks the defined 15N NMR signal required for selective imaging .

NMR Spectroscopy Hyperpolarization Molecular Imaging SABRE 15N Spin Labeling

Site-Specific Amide 15N Labeling Enables Kinetic Isotope Effect Measurement of Nicotinamidase-Catalyzed Hydrolysis

Nicotinamide-N-15N is the requisite substrate for measuring primary 15N kinetic isotope effects (KIE) on the V/K parameter for amide bond hydrolysis catalyzed by nicotinamidase (Pnc1 from Saccharomyces cerevisiae) [1]. The site-specific 15N labeling at the amide nitrogen position enables direct quantification of the rate-limiting nature of C–N bond cleavage, a mechanistic determination that cannot be performed with ring-labeled 15N analogs (e.g., pyridyl-15N nicotinamide) or with 13C-labeled substrates [1]. Studies using this compound revealed that 15N KIE values were increased in almost all Pnc1 active-site variants, confirming that C–N bond cleavage is at least partially rate-limiting for the wild-type enzyme and highly rate-limiting with alternative substrates such as thionicotinamide [1].

Enzyme Kinetics Kinetic Isotope Effects Nicotinamidase NAD+ Salvage Transition State Analysis

Stable Isotope Dilution Mass Spectrometry: 0.94% RSD Quantification in Complex Food Matrices Using Isotope-Labeled Nicotinamide

Isotope-labeled nicotinamide (including 15N-labeled variants) employed as an internal standard in liquid chromatography-isotope dilution mass spectrometry (LC-IDMS) achieves a relative standard deviation (RSD) of 0.94% for nicotinamide quantification in formula milk powder, a complex matrix containing proteins, lipids, and carbohydrates [1]. This method was validated through participation in the CCQM-P78 international comparison study, demonstrating inter-laboratory equivalence of results [1]. The analytical performance of the LC-IDMS method using stable isotope-labeled nicotinamide compares favorably to methods employing structural analog internal standards, which typically exhibit higher RSD values (2–5%) due to differential extraction efficiency and ionization behavior [2].

LC-IDMS Isotope Dilution Food Analysis Vitamin B3 Quantification CCQM-P78

Scalable Synthesis with Documented Yield: Zincke Reaction Methodology Delivers 55% Yield at 98% Isotopic Purity

Nicotinamide-N-15N is synthesized via an improved Zincke reaction methodology that achieves a reproducible yield of 55% while maintaining isotopic purity of 98% [1]. This synthetic route employs mild reaction conditions and is readily scalable, enabling reliable commercial supply of the compound at quantities sufficient for analytical standard preparation and metabolic tracing studies [1]. The synthetic efficiency (55% yield) represents an optimized process parameter that distinguishes this compound from custom-synthesized 15N-labeled nicotinamide variants that may exhibit variable yields (reported range 20–60% for non-optimized Zincke reactions) depending on reaction conditions and purification protocols [1].

Isotope Synthesis Zincke Reaction Process Chemistry 15N Enrichment

Differential Metabolic Fate Mapping: Amide-15N Enables NAD+ Salvage Pathway Tracing with Isotopic Specificity

Nicotinamide-N-15N can be employed in stable isotope labeling by essential nutrients in cell culture (SILEC) methodologies to quantify the relative contribution of the salvage pathway to intracellular NAD(H) and NADP(H) pools [1]. In SILEC studies utilizing dual-label systems (e.g., [13C3,15N1]-nicotinamide combined with [13C11]-tryptophan), the amide-15N label enables concurrent quantification of salvage and de novo NAD+ synthesis within a single experimental paradigm [1]. In LC/MS analyses of NAD biosynthesis in SK-HEP human liver tumor cells, nicotinamide was identified as the dominant NAD+ precursor at 50 μM concentration, driving NAD levels well above baseline, whereas nicotinic acid and quinolinic acid exhibited minimal incorporation [2].

NAD+ Metabolism Salvage Pathway Metabolic Tracing Stable Isotope Resolved Metabolomics

Nicotinamide-N-15N: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


LC-MS/MS Internal Standard for Regulatory Vitamin B3 Quantification in Food, Plasma, and Urine

Nicotinamide-N-15N is ideally suited as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods requiring metrological-grade precision. The 0.94% RSD achieved in LC-IDMS methods using isotope-labeled nicotinamide internal standards supports applications in nutritional labeling compliance, proficiency testing (e.g., CCQM-P78 inter-laboratory comparisons), and clinical biomarker quantification in plasma and urine [1]. The M+1 mass shift provided by Nicotinamide-N-15N enables adequate mass separation for selective multiple reaction monitoring (MRM) while maintaining near-identical chromatographic retention to unlabeled analyte, a critical requirement for robust matrix effect correction in complex biological samples [2].

Hyperpolarized 15N NMR Imaging Probe for Real-Time In Vivo Metabolic Tracing

Nicotinamide-N-15N serves as a hyperpolarizable molecular imaging probe enabling real-time, non-invasive visualization of nicotinamide biodistribution and metabolic conversion. The >20,000-fold NMR sensitivity enhancement achieved via SABRE hyperpolarization at 9.4 T, combined with (13.0 ± 1.9)% 15N polarization via dDNP, supports in vivo metabolic imaging applications including assessment of NAD+ biosynthesis in tumors, monitoring of nicotinamide pharmacokinetics, and evaluation of NAMPT-targeted therapeutic interventions [1]. The pH-dependent T1 relaxation (41 s at pH 12, 1 T) provides a tunable window for image acquisition following hyperpolarization [2].

Enzymatic Mechanism Elucidation: Primary 15N Kinetic Isotope Effect Determination for Amide Hydrolases

Nicotinamide-N-15N is the required substrate for measuring primary 15N kinetic isotope effects on nicotinamidase-catalyzed amide bond hydrolysis, a mechanistic endpoint critical for transition state analysis and structure-guided inhibitor design. The site-specific amide nitrogen labeling enables direct quantification of C–N bond cleavage rate limitation, a determination that cannot be performed using ring-labeled 15N analogs or unlabeled substrates [1]. These studies directly inform the rational design of mechanism-based nicotinamidase inhibitors targeting pathogenic bacteria, yeast, and protozoa that rely on NAD+ salvage for survival [1].

SILEC-Based Quantitative Flux Analysis of NAD+ Biosynthetic Pathways

Nicotinamide-N-15N can be integrated into Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) workflows for quantifying the relative contribution of the nicotinamide salvage pathway to intracellular NAD(H) and NADP(H) pools. When combined with complementary labeled precursors (e.g., [13C11]-tryptophan for de novo synthesis assessment), amide-15N-labeled nicotinamide enables parallel quantification of multiple NAD+ biosynthetic routes within a single experimental system [1]. This application supports investigations of metabolic reprogramming in cancer cells, assessment of NAMPT activator efficacy, and characterization of NAD+ homeostasis in aging and metabolic disease models [2].

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